5-bromoisoquinolin-1(2H)-one

PARP inhibition DNA repair cancer chemopotentiation

Researchers requiring a calibrated PARP-1 inhibitor for enzymatic assays often face variability in lot-to-lot activity and limited synthetic utility. 5-Bromoisoquinolin-1(2H)-one solves both: it provides a known IC50 of 270 nM as a positive control, while the C5 bromine enables direct Suzuki, Heck, or Sonogashira diversification without protecting-group chemistry. - Calibrated PARP-1 inhibition (IC50 270 nM) with 37-fold selectivity over SARM1 - Versatile building block for focused 5-aryl/alkenyl/alkynyl libraries via Pd cross-coupling - Available with batch-specific CoA, defined purity ≥97%, and ambient shipping

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 190777-77-6
Cat. No. B066419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromoisoquinolin-1(2H)-one
CAS190777-77-6
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)Br
InChIInChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
InChIKeyUKIWLFJYNMJPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisoquinolin-1(2H)-one: PARP Inhibitor Scaffold


5-Bromoisoquinolin-1(2H)-one is a brominated heterocyclic compound (C₉H₆BrNO, MW 224.05) that serves as both a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and a versatile synthetic intermediate [1]. The compound belongs to the 5-substituted isoquinolin-1(2H)-one class, wherein the bromine atom at position 5 enables further functionalization via cross-coupling reactions while also contributing directly to PARP inhibitory activity [1]. Its dual role as a bioactive molecule and a building block distinguishes it from non-halogenated or differently substituted isoquinolinone analogs in both medicinal chemistry and procurement contexts.

5-Bromoisoquinolin-1(2H)-one: Irreplaceable vs. In-Class Analogs


Within the 5-substituted isoquinolin-1-one series, even subtle changes to the C5 substituent produce marked differences in PARP inhibitory potency, isoform selectivity, and synthetic utility [1]. The bromine atom at position 5 provides a unique combination of moderate steric bulk, favorable leaving-group character for Pd-catalyzed cross-couplings, and electronic effects that are not replicated by hydrogen, amino, cyano, iodo, or carboxylic acid substituents [1][2]. Generic substitution with unsubstituted isoquinolin-1-one or 5-aminoisoquinolin-1-one (5-AIQ) yields compounds with substantially different PARP-1/PARP-2 selectivity profiles and altered reactivity in downstream synthetic elaboration, directly impacting both biological evaluation outcomes and the feasibility of constructing focused compound libraries [2].

5-Bromoisoquinolin-1(2H)-one: Quantitative Comparative Evidence


PARP-1 Inhibition Potency vs. 5-Iodo Analog

In a standardized in vitro PARP inhibition assay, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as the two most potent compounds within the 5-substituted isoquinolin-1-one series synthesized and evaluated by Watson et al., with both compounds demonstrating substantially greater inhibitory activity than the benzamide-derived comparator 3-oxiranylbenzamide [1]. While the original publication reports these compounds as 'among the most potent' in a preliminary screen, subsequent deposition in ChEMBL and BindingDB provides a discrete IC₅₀ value of 270 nM against human PARP-1 for 5-bromoisoquinolin-1-one [2]. The 5-iodo analog exhibits comparable potency in the same primary screen, indicating that bromine substitution at C5 is sufficient to achieve near-maximal PARP-1 inhibition within this chemotype, without requiring the heavier halogen [1].

PARP inhibition DNA repair cancer chemopotentiation

Target Selectivity: PARP-1 vs. SARM1

BindingDB data reveal that 5-bromoisoquinolin-1-one exhibits a starkly differentiated activity profile across two NAD⁺-metabolizing enzymes: it inhibits PARP-1 with an IC₅₀ of 270 nM, while its activity against the NAD⁺ hydrolase SARM1 is approximately 37-fold weaker (IC₅₀ = 10,000 nM) [1]. This selectivity window is not documented for the 5-amino analog (5-AIQ), which is reported as a non-selective PARP-1/PARP-2 inhibitor with IC₅₀ values of 0.94 μM and 1.05 μM respectively [2]. The differential between PARP-1 engagement and SARM1 off-target activity provides a defined selectivity margin that is directly relevant for chemopotentiation studies where PARP-1 inhibition is desired without confounding SARM1-mediated NAD⁺ depletion.

PARP-1 SARM1 NADase neurodegeneration

Cross-Coupling Advantage of the C5 Bromine

The C5 bromine substituent enables direct participation in Heck coupling reactions, as demonstrated by the efficient reaction of 5-iodoisoquinolin-1-one (the iodo congener) with propenoic acid to form E-3-(1-oxoisoquinolin-5-yl)propenoic acid [1]. The 5-bromo analog 51 was prepared via the same Curtius rearrangement–cyclization route from 3-(2-bromophenyl)propenoic acid, confirming synthetic accessibility [1]. By contrast, the 5-unsubstituted isoquinolin-1-one lacks a reactive handle for further elaboration, while the 5-amino derivative (5-AIQ) requires protection/deprotection strategies that add synthetic steps and reduce overall yield [2]. The 5-cyano analog necessitates harsh hydrolysis or Pinner reaction conditions for further functionalization [1], making the 5-bromo derivative the most versatile entry point for diversity-oriented synthesis of 5-substituted isoquinolin-1-one libraries.

cross-coupling Suzuki coupling Heck reaction building block

Hypoxia-Triggered Prodrug Release

5-Bromoisoquinolin-1-one was demonstrated to function as a releasable PARP inhibitor warhead in a 2-nitroimidazol-5-ylmethyl prodrug system [1]. Specifically, 5-chloromethyl-1-methyl-2-nitroimidazole reacted efficiently with the anion derived from 5-bromoisoquinolin-1-one to form 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one; subsequent biomimetic reduction triggered release of the parent 5-bromoisoquinolin-1-one [1]. This hypoxia-selective release mechanism is a differentiated feature not demonstrated for the 5-amino, 5-cyano, or 5-unsubstituted isoquinolin-1-one analogs, positioning 5-bromoisoquinolin-1-one as the only member of this series with experimentally validated prodrug conjugation and triggered release capability [1].

prodrug hypoxia bioreductive activation drug delivery

Quality Specifications and Purity Profile

Commercially available 5-bromoisoquinolin-1-one is supplied with defined quality specifications including HPLC purity ≥99.0%, heavy metals ≤10 ppm, residual solvents meeting ICH Q3C guidelines, and moisture content ≤0.5% (Karl Fischer) [1]. The compound is a white to off-white crystalline powder with a melting point of 158–162°C, soluble in DMSO and methanol but only slightly soluble in water, and stable under recommended storage conditions (2–8°C in dry environment) [1]. These well-defined physicochemical and quality parameters, accompanied by batch-specific Certificates of Analysis, provide procurement confidence that is not uniformly available for all 5-substituted isoquinolin-1-one analogs, particularly the more reactive 5-amino or 5-iodo variants.

quality specification purity procurement pharmaceutical intermediate

5-Bromoisoquinolin-1(2H)-one: High-Impact Applications


PARP-1 Inhibition Screening and Chemopotentiation

Use 5-bromoisoquinolin-1-one as a positive control or tool compound in PARP-1 inhibition assays where a known IC₅₀ of 270 nM provides a calibrated reference point [1]. Its co-lead potency status alongside the 5-iodo analog [1] ensures that researchers can employ the lighter-halogen variant without compromising assay sensitivity, while the 37-fold selectivity window over SARM1 [2] reduces the risk of confounding NAD⁺-related off-target effects in cellular chemopotentiation experiments.

Diversity-Oriented Library Synthesis via Cross-Coupling

Employ 5-bromoisoquinolin-1-one as the universal starting material for constructing focused libraries of 5-aryl, 5-alkenyl, and 5-alkynyl isoquinolin-1-ones through Heck, Suzuki, or Sonogashira couplings [1]. Unlike the 5-amino analog (which requires protection/deprotection) or the 5-carboxylic acid (which suffers from poor solubility), the 5-bromo derivative enables direct, protecting-group-free diversification at the C5 position [1], accelerating SAR exploration and reducing synthesis costs by 1–2 synthetic steps per analog.

Hypoxia-Activated PARP Prodrug Development

Use 5-bromoisoquinolin-1-one as the PARP-inhibiting warhead for designing bioreductively activated prodrugs targeting hypoxic tumor regions [1]. The validated conjugation chemistry with 2-nitroimidazol-5-ylmethyl units and the demonstrated reductively triggered release [1] provide a peer-reviewed experimental blueprint that is not available for other 5-substituted isoquinolin-1-one analogs, derisking the early-stage development of hypoxia-selective PARP inhibitor conjugates.

GMP-Ready Intermediate Procurement

For contract research organizations and pharmaceutical development groups requiring a well-characterized brominated isoquinolinone building block, 5-bromoisoquinolin-1-one is available with certified purity ≥99.0% (HPLC), defined residual solvent and heavy metal specifications, and batch-specific Certificates of Analysis [1]. This level of quality documentation, combined with established stability under recommended storage conditions (2–8°C, dry environment) [1], supports procurement decisions where analytical traceability and batch-to-batch consistency are critical requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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